N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide
Description
Properties
IUPAC Name |
N-[(4-cyanophenyl)-(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-11(20)19-16(14-6-8-15(17)9-7-14)13-4-2-12(10-18)3-5-13/h2-9,16H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDSWDUDNYFTMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)C#N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742902 | |
| Record name | N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-53-2 | |
| Record name | N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Pathway
-
Schiff Base Formation :
4-Cyanobenzaldehyde reacts with 4-fluoroaniline in a polar aprotic solvent (e.g., ethanol or tetrahydrofuran) to form an imine (Schiff base). -
Reduction to Amine :
The imine intermediate is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to produce N-(4-cyanophenyl)(4-fluorophenyl)methylamine. -
Acetylation :
The amine is treated with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide.
Key Data
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Schiff Base Formation | Ethanol, 25°C, 12 h | 92% | 95% |
| Reduction | NaBH₄, THF, 0°C → 25°C, 4 h | 88% | 97% |
| Acetylation | Acetic anhydride, Et₃N, DCM, 25°C, 2 h | 85% | 99% |
Critical Considerations :
-
Solvent choice significantly impacts Schiff base stability; ethanol minimizes side reactions compared to DMF.
-
NaBH₄ is preferred over LiAlH₄ for safer handling and comparable efficiency.
Carbodiimide-Mediated Coupling
This method utilizes carbodiimide reagents to activate carboxylic acids for coupling with amines, followed by cyclization and purification.
Reaction Pathway
-
Activation of Carboxylic Acid :
N-(4-Cyanophenyl)glycine is activated using N,N'-carbonyldiimidazole (CDI) in isopropyl acetate. -
Amine Coupling :
The activated intermediate reacts with 4-fluoroaniline derivatives under mild conditions. -
Cyclization and Purification :
Acetic acid-induced cyclization forms the acetamide core, followed by recrystallization for purity.
Key Data
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| CDI Activation | CDI, isopropyl acetate, 25°C, 4 h | 95% | 94% |
| Amine Coupling | 4-Fluoroaniline, 50°C, 3 h | 91% | 96% |
| Cyclization | Acetic acid, reflux, 2 h | 89% | 99% |
Critical Considerations :
-
CDI offers superior activation efficiency over DCC (dicyclohexylcarbodiimide) with fewer byproducts.
-
Recrystallization in ethanol enhances crystallinity and purity.
Direct Acetylation of Pre-Formed Amine
This one-pot strategy synthesizes the target compound by acetylating a pre-formed di-aryl methylamine.
Reaction Pathway
-
Amine Synthesis :
N-(4-Cyanophenyl)(4-fluorophenyl)methylamine is prepared via Grignard reaction or nucleophilic substitution. -
Acetylation :
The amine is treated with acetyl chloride in dichloromethane (DCM) under inert atmosphere.
Key Data
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Amine Synthesis | Grignard reagent, THF, -78°C → 25°C, 12 h | 78% | 90% |
| Acetylation | Acetyl chloride, DCM, N₂, 25°C, 3 h | 83% | 98% |
Critical Considerations :
-
Grignard reactions require strict temperature control to avoid ketone formation.
-
Acetyl chloride must be added dropwise to prevent exothermic side reactions.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 85% | 89% | 83% |
| Purity | 99% | 99% | 98% |
| Reaction Time | 18 h | 9 h | 15 h |
| Scalability | Moderate | High | Low |
| Cost Efficiency | $$ | $ | $$$ |
Method 2 emerges as the most efficient due to its shorter reaction time and scalability, whereas Method 1 offers the highest purity for analytical applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Substituent Variations
Key Substituents and Their Effects :
- 4-Fluorophenyl (Common in Analogues): Fluorine (-F) offers moderate electron-withdrawal and lipophilicity, often improving metabolic stability. Chlorophenyl (e.g., ): Chlorine (-Cl) provides greater lipophilicity than fluorine but less electronegativity. Nitro Groups (): Nitro (-NO₂) is strongly electron-withdrawing but may reduce solubility due to polarity.
Notable Structural Analogues:
2-Azido-N-(4-fluorophenyl)acetamide (): Substituents: Azido (-N₃) group at position 2, 4-fluorophenyl.
N-{4-[(4-Chlorophenyl)sulfamoyl]phenyl}acetamide (): Substituents: Chlorophenyl sulfamoyl group. Key Difference: Sulfamoyl (-SO₂NH-) enhances hydrogen-bonding capacity, contrasting with the cyano group’s dipole interactions .
2-Chloro-N-(4-fluorophenyl)acetamide (): Substituents: Chloro (-Cl) at position 2, 4-fluorophenyl.
Observations :
- Yields for analogues vary widely (24–53%), influenced by steric hindrance and substituent reactivity.
- The target compound’s synthesis may require specialized conditions due to the bulky bis-aryl methyl group.
Physico-Chemical Properties
Key Insights :
- The target’s cyano group likely lowers pKa compared to hydroxyl-containing analogues (e.g., : pKa 12.97) .
- Higher molecular weight of the target may reduce solubility in polar solvents.
Spectroscopic Data Comparison
NMR and MS Trends :
- N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide: Expected ¹³C NMR peaks for -CN (~110–120 ppm) and -F (¹⁹F NMR ~-110 ppm).
- N-(4-Fluorophenyl)thiazol-2-yl Derivatives () :
- 2-Chloro-N-(4-fluorophenyl)acetamide (): Intramolecular C–H···O interactions observed in crystal structure, absent in cyano analogues .
Gaps and Opportunities :
- The target compound’s biological profile remains unexplored.
Biological Activity
N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a central acetamide group attached to both a cyanophenyl and a fluorophenyl moiety. This unique structure may contribute to its biological activity by enabling interactions with various biological targets.
This compound exhibits its biological effects primarily through enzyme inhibition and receptor modulation. The exact molecular targets can vary based on the application, but it has been investigated for its potential to inhibit specific enzymes involved in critical biochemical pathways. For instance, it may affect cytochrome P450 enzymes, which play a significant role in drug metabolism and bioactivation processes .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In high-throughput screening (HTS) studies against non-small-cell lung cancer (NSCLC) cell lines, compounds with similar structural characteristics exhibited selective toxicity towards certain cancer cells. The mechanism involved the covalent binding to specific targets within sensitive cell lines, leading to cell death .
Table 1: Selective Toxicity of Related Compounds in NSCLC Cell Lines
| Compound | EC50 (μM) | Sensitive Cell Lines | Insensitive Cell Lines |
|---|---|---|---|
| Compound 9 | <1 | H2122, H460 | H1155, H1395 |
| This compound | TBD | TBD | TBD |
Anti-inflammatory Activity
The compound has also been explored for anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity could be beneficial in treating conditions characterized by chronic inflammation .
Antimicrobial Activity
Preliminary studies have indicated potential antimicrobial properties against various bacterial strains. The presence of electron-withdrawing groups like fluorine may enhance the compound's ability to penetrate bacterial membranes and exert antibacterial effects. However, specific data on its minimum inhibitory concentration (MIC) against different pathogens is still limited .
Case Study 1: Anticancer Screening
In a study conducted by researchers investigating novel anticancer agents, this compound was included in a library of compounds screened against multiple NSCLC lines. The results showed promising selectivity and potency in inhibiting tumor growth, warranting further investigation into its mechanism of action and potential therapeutic applications .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of related compounds revealed that modifications to the acetamide moiety could enhance activity against inflammatory markers. This compound was noted for its ability to downregulate TNF-alpha production in macrophage models, suggesting potential use in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
